molecular formula C16H21N3O B7620937 N-(2-adamantyl)-5-methylpyrazine-2-carboxamide

N-(2-adamantyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B7620937
M. Wt: 271.36 g/mol
InChI Key: BIZQJDQHOMNCCA-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-5-methylpyrazine-2-carboxamide: is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and unique properties. The incorporation of the adamantyl group into various chemical structures has led to the development of compounds with significant biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 2-adamantylamine with 5-methylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for adamantane derivatives often involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated cation-exchange resins, has been explored for the efficient synthesis of adamantane derivatives .

Chemical Reactions Analysis

Types of Reactions: N-(2-adamantyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N-(2-adamantyl)-5-methylpyrazine-2-carboxamide is unique due to the presence of both the adamantyl group and the pyrazine ring. This combination provides a balance of stability, lipophilicity, and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-adamantyl)-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-9-7-18-14(8-17-9)16(20)19-15-12-3-10-2-11(5-12)6-13(15)4-10/h7-8,10-13,15H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZQJDQHOMNCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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